molecular formula C19H24ClN3OS2 B2606618 N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216739-43-3

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2606618
CAS No.: 1216739-43-3
M. Wt: 409.99
InChI Key: VPCDGSBSDUHLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.

    Attachment of the Thiophene Ring: The benzo[d]thiazole intermediate is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with 2-chloro-N,N-diethylethanamine hydrochloride under basic conditions to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The benzo[d]thiazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: Pd/C, H₂

    Substitution: NaH, K₂CO₃

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced benzo[d]thiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is studied for its unique electronic properties, which make it a candidate for use in organic electronics and as a building block for more complex molecules.

Biology

Biologically, this compound may be explored for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescence properties.

Medicine

In medicinal chemistry, researchers investigate this compound for its potential pharmacological activities, such as its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to specific sites, while the benzo[d]thiazole and thiophene rings contribute to the compound’s overall electronic properties, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Uniqueness

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS2.ClH/c1-4-21(5-2)11-12-22(18(23)16-10-7-13-24-16)19-20-17-14(3)8-6-9-15(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDGSBSDUHLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.